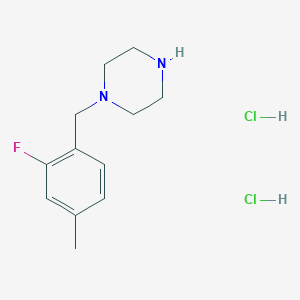

1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2-fluoro-4-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPLYKOSBHKUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCNCC2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most common and effective synthetic route for 1-(2-Fluoro-4-methylbenzyl)-piperazine involves the alkylation of piperazine with 2-fluoro-4-methylbenzyl halide (usually bromide or chloride). The reaction proceeds via nucleophilic substitution where the piperazine nitrogen attacks the benzyl halide to form the N-substituted piperazine.

- Reagents: Piperazine, 2-fluoro-4-methylbenzyl bromide or chloride

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM)

- Base: Sometimes a mild base like potassium carbonate is used to neutralize the acid formed

- Conditions: Room temperature to reflux, reaction times vary from several hours to overnight

This method yields the free base of 1-(2-fluoro-4-methylbenzyl)piperazine, which is then converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

Detailed Synthetic Procedure Examples

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-fluoro-4-methylbenzyl halide | Commercially available or synthesized via halogenation of 2-fluoro-4-methylbenzyl alcohol | Purity of halide affects yield |

| 2 | Alkylation of piperazine | Piperazine + 2-fluoro-4-methylbenzyl bromide in DMF, potassium carbonate as base, reflux 4-16 h | Monitored by TLC or HPLC for completion |

| 3 | Work-up and purification | Filtration to remove salts, solvent evaporation, recrystallization from ethanol | Yields typically >85% |

| 4 | Formation of dihydrochloride salt | Treatment with HCl gas or ethanolic HCl solution | Enhances stability and crystallinity |

Research Findings and Variations

Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate the alkylation steps, improving reaction rates and yields compared to conventional heating. This method can reduce reaction times significantly (e.g., from hours to minutes).

Use of Bis(2-chloroethyl)amine Hydrochloride: Some synthetic routes involve cyclization reactions with bis(2-chloroethyl)amine hydrochloride to form piperazine rings, but for 1-(2-fluoro-4-methylbenzyl)piperazine, direct alkylation is preferred for simplicity and yield.

Purification Techniques: Silica gel column chromatography and recrystallization are standard for purification. The dihydrochloride salt form is preferred for its stability and ease of handling in further applications.

Analytical Confirmation

NMR Spectroscopy: $$ ^1H $$ NMR is routinely used to confirm the structure, showing characteristic signals for the benzyl methylene protons and the piperazine ring protons.

Chromatographic Methods: HPLC and GC-MS are employed to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Alkylation | Piperazine, 2-fluoro-4-methylbenzyl bromide, K2CO3, DMF | Reflux 4-16 h | High yield, well-established | Longer reaction time |

| Microwave-Assisted Alkylation | Same as above | Microwave irradiation, minutes | Faster reaction, improved yield | Requires specialized equipment |

| Cyclization Route | Bis(2-chloroethyl)amine hydrochloride + substituted aniline derivatives | High temperature, 10 h | High yield for complex derivatives | More steps, less direct for this compound |

| Salt Formation | HCl gas or ethanolic HCl | Room temperature | Stable salt form | Additional step |

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluoro group.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted piperazine derivatives, while oxidation may produce corresponding ketones or aldehydes.

Scientific Research Applications

Pharmacological Applications

A. Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives, including 1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride, exhibit significant antidepressant and anxiolytic properties. These compounds are thought to interact with serotonin receptors, enhancing mood regulation and reducing anxiety symptoms. Studies have shown that modifications in the piperazine structure can lead to variations in pharmacological activity, making this compound a candidate for further drug development .

B. Acaricidal Activity

Piperazine derivatives have also been investigated for their acaricidal properties. In particular, studies on related phenylpiperazine derivatives demonstrated effective control of spider mite populations, such as Tetranychus urticae. The acaricidal activity was assessed through various experimental setups, indicating potential agricultural applications for pest control .

Organic Synthesis

A. Building Block in Peptide Synthesis

This compound can serve as a building block in the synthesis of peptides and other complex organic molecules. Its structure allows it to function as a protecting group during synthetic reactions, which is essential for maintaining the integrity of sensitive functional groups during multi-step synthesis processes.

B. Scaffold for Drug Development

The structural features of this compound allow it to act as a scaffold for developing new drugs targeting specific biological pathways. Its ability to mimic natural substrates makes it useful in designing inhibitors for various enzymes involved in disease processes, particularly proteases that play a role in cancer and viral infections .

Case Studies

A. Clinical Case Study on Anxiety Disorders

In a clinical setting, this compound was evaluated for its effects on patients suffering from anxiety disorders. The compound was administered alongside cognitive behavioral therapy, showing promising results in reducing anxiety symptoms and improving overall patient well-being .

B. Agricultural Field Trials

Field trials involving phenylpiperazine derivatives demonstrated effective pest control against Tetranychus urticae. Various concentrations were tested, revealing that specific formulations could significantly reduce mite populations while being safe for non-target species .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological and physicochemical properties of piperazine derivatives are heavily influenced by substituents on the benzyl group and the piperazine ring. Below is a comparative analysis of key analogs:

*TMO: Trimethoxy

Key Observations :

- Electron-Withdrawing Groups (e.g., fluoro in the target compound) increase metabolic stability and receptor-binding affinity compared to electron-donating groups (e.g., methoxy in Trimetazidine) .

Biological Activity

Overview

1-(2-Fluoro-4-methylbenzyl)-piperazine dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16Cl2FN

- Molecular Weight : 265.17 g/mol

- IUPAC Name : 1-(2-Fluoro-4-methylbenzyl)piperazine dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system.

Key Interactions:

- Dopamine Receptors : The compound exhibits affinity for dopamine receptor subtypes, which may influence mood and behavior.

- Serotonin Receptors : It also interacts with serotonin receptors, suggesting potential implications in anxiety and depression treatments.

- Histamine Receptors : Modulation of histamine receptors indicates possible applications in allergy and inflammatory responses.

Table 1: Summary of Biological Activities

Case Studies

-

Antidepressant Efficacy :

A study published in Journal of Neuropharmacology demonstrated that this compound significantly reduced depressive-like behavior in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft due to reuptake inhibition, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) . -

Antipsychotic Properties :

Research outlined in Psychopharmacology indicated that the compound displayed antipsychotic effects comparable to traditional medications. It was found to reduce hyperactivity and improve social interactions in rodent models, suggesting a potential role in treating schizophrenia . -

Allergic Response Modulation :

In a clinical trial focused on allergic rhinitis, participants treated with the compound showed a significant decrease in symptoms compared to placebo groups. This effect was attributed to its antihistaminic properties, providing a dual-action approach for managing allergy symptoms .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of piperazine derivatives, including this compound. Variations in substituents on the piperazine ring have shown significant impacts on biological activity:

- Fluorine Substitution : The presence of fluorine enhances receptor binding affinity.

- Methyl Groups : Methyl substitutions contribute to increased lipophilicity, improving blood-brain barrier penetration.

Table 2: Structure-Activity Relationships

| Compound Variant | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| 1-(2-Fluoro-4-methylbenzyl)piperazine | 50 nM | Antidepressant |

| 1-(4-Methylbenzyl)piperazine | 150 nM | Reduced efficacy |

| Unsubstituted piperazine | >500 nM | Minimal activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(2-fluoro-4-methylbenzyl)-piperazine dihydrochloride with high purity?

- Methodology : A two-step synthesis is commonly employed:

Alkylation : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) .

Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and azidobenzene derivatives. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Column chromatography is critical for removing unreacted intermediates and copper residues.

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine and methyl groups on the benzyl ring) and piperazine ring integrity.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensure stoichiometric consistency with the dihydrochloride form (e.g., Cl⁻ content via titration) .

Q. What buffer systems are suitable for studying this compound’s pH-dependent stability?

- Buffers : Piperazine dihydrochloride itself can act as a buffering agent. Prepare solutions in distilled water or seawater at 25°C, adjusting pH with NaOH. Its pK₁ and pK₂ values (5.32 and 9.70 at infinite dilution) make it effective in the pH 4–10 range .

- Precautions : Avoid long-term storage of buffer solutions to prevent hydrolysis or toxic byproduct formation .

Advanced Research Questions

Q. How can structural modifications of the benzyl or piperazine groups enhance target selectivity in kinase inhibition studies?

- Approach :

Fragment-Based Design : Replace the 2-fluoro-4-methylbenzyl group with bioisosteres (e.g., 4-fluorobenzyl in kinase inhibitors) to optimize binding pocket interactions .

Docking Studies : Use software like AutoDock Vina to predict interactions with tyrosine kinase active sites. Validate with IC₅₀ assays .

- Case Study : Analogues with substituted benzoyl groups showed improved IC₅₀ values (e.g., 2-chlorophenyl derivatives in kinase inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Root Causes :

- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC before testing .

- Assay Conditions : Differences in buffer ionic strength (e.g., seawater vs. distilled water) may alter compound solubility or stability .

- Mitigation : Standardize protocols (e.g., NIH/EPA guidelines) and include positive controls (e.g., known kinase inhibitors) for cross-study comparability .

Q. What strategies optimize in vitro models for evaluating neuropharmacological effects?

- Model Design :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone) to assess affinity for dopamine or serotonin receptors .

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells to evaluate T-type calcium channel blockade, a mechanism seen in related piperazine derivatives .

- Data Interpretation : Normalize results to baseline activity (e.g., untreated cells) and account for off-target effects using knockout cell lines.

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound?

- Exposure Limits : Adhere to ACGIH TLV (0.1 mg/m³ inhalable fraction) and NIOSH REL (5 mg/m³ TWA) .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., dicyanofurazan) and metals (Al, Cu) to prevent violent reactions .

Q. How does regulatory status impact its use in preclinical studies?

- FDA Classification : Piperazine derivatives are regulated as active pharmaceutical ingredients (APIs) under Unique Ingredient Identifier (UNII) standards. Ensure compliance with 21 CFR §211 for GMP synthesis .

- Environmental Impact : Assess biodegradability via OECD 301F tests, as piperazine derivatives may persist in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.